NaV1.8 Sodium Channel Inhibitor Potency and Isoform Selectivity: Cyclopropyl vs. Phenyl Head-to-Head Comparison from Xenon Pharmaceuticals Patent Data
In a direct, same-assay, same-scaffold comparison from Xenon Pharmaceuticals patents US10246453 and US10815229, the compound incorporating the (2-cyclopropylthiazol-4-yl)methanamine moiety (Example 138, BDBM373871) exhibited an IC50 of 50 nM against human NaV1.8 (Nav1.6), with >190-fold selectivity over NaV1.1 (IC50 = 9,480 nM) and >200-fold selectivity over NaV1.5 (IC50 = 10,400 nM). The direct 2-phenylthiazole analog (Example 135, BDBM373868) showed a 12.8-fold weaker NaV1.8 IC50 of 640 nM and negligible selectivity over NaV1.1 (IC50 = 564 nM, ratio = 0.88) [1]. The assay employed a sodium-sensitive dye (ANG2) in stably transfected Trex HEK293 cells expressing full-length human sodium channel cDNA [2]. This demonstrates that the 2-cyclopropyl substitution, relative to 2-phenyl, is a critical determinant of both target potency and isoform selectivity within an otherwise identical molecular framework.
| Evidence Dimension | NaV1.8 (SCN8A/Nav1.6) inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | NaV1.8 IC50 = 50 nM; Selectivity: NaV1.8/NaV1.1 = 190-fold; NaV1.8/NaV1.5 = 208-fold (BDBM373871, Example 138) |
| Comparator Or Baseline | 2-Phenyl analog: NaV1.8 IC50 = 640 nM; NaV1.1 IC50 = 564 nM; NaV1.8/NaV1.1 ratio = 0.88 (BDBM373868, Example 135) |
| Quantified Difference | 12.8-fold greater NaV1.8 potency; >190-fold selectivity vs. essentially non-selective (ratio 0.88) for phenyl analog |
| Conditions | Sodium influx assay using ANG2 dye in stably transfected Trex HEK293 cells expressing full-length human NaV1.8, NaV1.1, and NaV1.5 cDNA (Xenon Pharmaceuticals US Patents US10246453 / US10815229) |
Why This Matters
For procurement decisions in ion channel drug discovery programs, this 12.8-fold potency advantage and the presence (vs. absence) of isoform selectivity directly impact screening cascade design, hit-to-lead prioritization, and the probability of identifying a viable lead series.
- [1] BindingDB, BDBM373871 (US10246453/US10815229 Example 138, 2-cyclopropylthiazole scaffold) and BDBM373868 (US10246453/US10815229 Example 135, 2-phenylthiazole scaffold), IC50 Data for NaV1.8, NaV1.1, and NaV1.5. View Source
- [2] BindingDB, Assay Description: Sodium influx assay using ANG2 dye in Trex HEK293 cells expressing human sodium channel subtypes; Xenon Pharmaceuticals US Patents US10246453 and US10815229. View Source
